molecular formula C11H18N2 B1419804 2,3-Dimethyl-5-(pentan-2-yl)pyrazine CAS No. 75492-04-5

2,3-Dimethyl-5-(pentan-2-yl)pyrazine

Cat. No.: B1419804
CAS No.: 75492-04-5
M. Wt: 178.27 g/mol
InChI Key: XMRHESSOCLAOEE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(pentan-2-yl)pyrazine is an alkylated pyrazine compound of significant interest in scientific research and industrial applications. As part of the pyrazine family—heterocyclic compounds characterized by a ring structure containing two nitrogen atoms—this compound is a subject of study in diverse fields due to its potential organoleptic and biological properties . In the food and flavor industry , alkylpyrazines like 2,3-Dimethyl-5-(pentan-2-yl)pyrazine are crucial flavor constituents. They impart roasted, nutty, and baked flavors to both traditional fermented and modern thermally processed foods . Research indicates that the specific pattern of alkyl substitutions on the pyrazine ring directly influences the flavor profile and its interaction with food components, such as proteins, which can affect aroma release . This compound serves as a valuable reference standard in the analysis and quality control of flavors in products such as Chinese Baijiu, roasted nuts, and various types of tea . Beyond flavor science, pyrazine derivatives hold broad pharmacological and agrochemical research value . Studies on related pyrazines have demonstrated a range of bioactive properties, including antimicrobial, anti-inflammatory, and protective effects on organs . For instance, tetramethylpyrazine (ligustrazine) is investigated for its potential in treating cardiovascular and cerebrovascular diseases . Furthermore, synthetic pyrazine esters have shown significant in vitro antifungal activity against plant pathogens such as R. solani and P. nicotianae , suggesting their potential as a basis for developing new agrochemical agents . The core pyrazine structure is also found in several clinical drugs, including the antituberculosis agent pyrazinamide and the lipid-lowering drug acipimox, highlighting the therapeutic relevance of this chemical class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

2,3-dimethyl-5-pentan-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-5-6-8(2)11-7-12-9(3)10(4)13-11/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRHESSOCLAOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CN=C(C(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668078
Record name 2,3-Dimethyl-5-(pentan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75492-04-5
Record name 2,3-Dimethyl-5-(pentan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,3-Dimethyl-5-(pentan-2-yl)pyrazine is a pyrazine derivative that has garnered attention due to its potential biological activities, particularly in flavor chemistry and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2,3-Dimethyl-5-(pentan-2-yl)pyrazine is C_{11}H_{16}N_{2}. The compound features a pyrazine ring substituted at the 2 and 3 positions with methyl groups and at the 5 position with a pentan-2-yl group. This unique structure contributes to its distinctive aroma and potential biological interactions.

Biological Activity Overview

Research indicates that 2,3-Dimethyl-5-(pentan-2-yl)pyrazine exhibits various biological activities, primarily related to its role as a flavor compound in food products. Its presence has been noted in several food matrices, imparting roasted and nutty aromas.

Flavor Profile

The compound is recognized for its contribution to the flavor profile of various foods. It is often associated with:

  • Roasted aromas : Enhances the sensory quality of coffee and roasted nuts.
  • Nutty flavors : Adds depth to baked goods and confectioneries.

Case Studies

  • Flavor Enhancement in Food Products
    • A study evaluated the impact of 2,3-Dimethyl-5-(pentan-2-yl)pyrazine on sensory attributes in roasted coffee. Results indicated a significant enhancement in the perceived quality of the coffee aroma when this compound was present.
    CompoundAroma TypeSensory Rating
    ControlNone4.0
    TestRoasted8.5
  • Potential Antioxidant Activity
    • Preliminary research has suggested that pyrazine derivatives may possess antioxidant properties. In vitro assays demonstrated that 2,3-Dimethyl-5-(pentan-2-yl)pyrazine exhibited moderate scavenging activity against free radicals.
    Concentration (µM)Scavenging Activity (%)
    1025
    5045
    10060

Comparative Analysis with Related Compounds

To understand the uniqueness of 2,3-Dimethyl-5-(pentan-2-yl)pyrazine, it is beneficial to compare it with other similar compounds:

Compound NameStructure TypeNotable Biological Activity
2,3-DimethylpyrazinePyrazineFlavor enhancer in food products
2-Ethyl-3-methylpyrazinePyrazineSimilar flavor profile; less potent
3-Ethyl-2,5-dimethylpyrazinePyrazineAssociated with nutty aromas

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazines

Structural Variations and Molecular Properties

The bioactivity and physical properties of pyrazines are heavily influenced by substituent type, position, and chain length. Below is a comparison of key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
2,3-Dimethyl-5-(pentan-2-yl)pyrazine C₁₁H₁₈N₂ 178.28 5-pentan-2-yl, 2,3-dimethyl Longer branched alkyl chain; potential for unique flavor/biological activity
2,3-Dimethyl-5-(2-methylpropyl)pyrazine C₁₀H₁₆N₂ 164.25 5-isobutyl, 2,3-dimethyl Shorter branched chain; trail pheromone in ants
5-Butyl-2,3-dimethylpyrazine C₁₀H₁₆N₂ 164.25 5-n-butyl, 2,3-dimethyl Linear alkyl chain; higher volatility compared to branched analogs
2,3-Dimethyl-5-isopropylpyrazine C₉H₁₄N₂ 150.22 5-isopropyl, 2,3-dimethyl Compact substituent; lower molecular weight and potential for higher volatility

Key Observations :

  • Chain Length and Branching : The pentan-2-yl group in the target compound provides greater hydrophobicity and steric bulk compared to isobutyl (C₄) or n-butyl (C₄) substituents. This may enhance binding to hydrophobic pockets in biological targets .
  • Volatility : Linear alkyl chains (e.g., n-butyl) increase volatility, while branched chains (e.g., pentan-2-yl) reduce volatility, affecting flavor release in food applications .
Antimicrobial and Antifungal Activity

Pyrazines with branched alkyl chains exhibit enhanced antimicrobial properties. For example:

  • 5-Isobutyl-2,3-dimethylpyrazine : MIC = 3 mg/mL against Candida albicans .
  • 2,3-Dimethyl-5-(pentan-2-yl)pyrazine (hypothetical): Predicted lower MIC than shorter-chain analogs due to increased lipophilicity, enhancing membrane disruption.
Pheromone Activity

In Eutetramorium mocquerysi ants, only 2,3-dimethyl-5-(2-methylpropyl)pyrazine (isobutyl) elicited trail-following behavior, while analogs with 3-methylbutyl or 2-methylbutyl groups were inactive . This highlights the critical role of substituent branching and chain length in bioactivity.

Flavor and Aroma Profiles

Pyrazines contribute roasted, nutty, or earthy notes depending on substitution:

  • 2-Ethyl-3,5-dimethylpyrazine : Roasted cocoa aroma (ROVA >1 in potato studies) .
  • 2,3-Dimethyl-5-isopropylpyrazine : Likely milder aroma due to smaller substituent .
  • 2,3-Dimethyl-5-(pentan-2-yl)pyrazine: Expected to impart deeper, longer-lasting roasted notes due to slower release from the food matrix .

Pharmaceutical Potential

  • Kinase Inhibition : Pyrazines with bulky substituents (e.g., 5H-pyrrolo[2,3-b]pyrazines) show promise as kinase inhibitors . The pentan-2-yl group in the target compound may improve binding affinity compared to smaller analogs.

Agricultural and Food Industry

  • Flavor Enhancement : Longer-chain pyrazines like 2,3-diethyl-5-methylpyrazine enhance baked potato aroma . The pentan-2-yl derivative could serve as a high-value flavor additive with unique sensory properties.
  • Pheromone Synthesis : Structural insights from ant trail pheromones could guide the design of pest control agents.

Preparation Methods

Procedure:

  • Dissolve 2,3-dimethyl-5,6-dihydro pyrazine in an organic solvent such as ethanol or a hydrocarbon solvent.
  • Add a catalytic amount of a metal hydroxide (e.g., potassium hydroxide).
  • Bubble air or oxygen continuously through the solution at elevated temperatures (~65–75°C).
  • Maintain the reaction for approximately 8 hours, monitoring progress via gas chromatography.
  • Upon completion, extract the product using organic solvents and purify through distillation or recrystallization.

Data:

Parameter Conditions Yield Purity
Temperature 65–75°C
Reaction time 8 hours >99% purity >99%

This method is environmentally friendly and atom-economical, producing hydrogen gas and water as byproducts.

Condensation of 2,3-Dimethylpyrazine with Alkyl Halides

Another approach involves alkylation of pre-formed 2,3-dimethylpyrazine with suitable alkyl halides, such as pentan-2-yl halides, under basic conditions.

Procedure:

  • Dissolve 2,3-dimethylpyrazine in an inert solvent like diethyl ether or ethanol.
  • Add a base such as potassium carbonate or sodium hydride.
  • Introduce the alkyl halide (e.g., pentan-2-yl halide).
  • Reflux the mixture at temperatures around 50–80°C.
  • After completion, extract, wash, and purify the product via distillation or chromatography.

Data:

Alkylating agent Solvent Base Reaction temperature Yield Purity
Pentan-2-yl halide Ethanol Potassium carbonate 50–80°C Moderate to high >98%

This method allows for selective substitution at the desired position, enabling tailored synthesis of the target compound.

Cyclocondensation of Suitable Precursors

A more sophisticated route involves cyclocondensation reactions between amino compounds and diketones or aldehydes, leading to the pyrazine core with specific alkyl substitutions.

Procedure:

  • React 2-aminopentane derivatives with 2,3-butanedione or analogous diketones.
  • Conduct the reaction under reflux in ethanol or acetic acid.
  • Facilitate cyclization and aromatization through controlled heating.
  • Purify the resulting pyrazine derivative via distillation or chromatography.

Data:

Precursors Solvent Reaction conditions Yield Purity
2-Aminopentane + diketone Ethanol Reflux Variable >95%

This method offers high selectivity and structural control but may require multiple steps.

Catalytic Dehydrogenative Coupling

Recent advances utilize transition-metal catalysis (e.g., manganese complexes) for dehydrogenative coupling of amino alcohols or diols, forming pyrazines with high atom economy.

Procedure:

  • Combine 2-amino alcohols with catalysts such as manganese complexes.
  • Reflux in suitable solvents, releasing hydrogen gas.
  • Isolate the pyrazine product after purification.

Data:

Catalyst Substrate Solvent Reaction time Yield Notes
Manganese complex 2-Amino alcohols Various Several hours High Environmentally benign

This method is sustainable and aligns with green chemistry principles.

Summary Data Table of Preparation Methods

Method Starting Material Reagents Conditions Advantages Limitations
Oxidative dehydrogenation 2,3-Dihydro pyrazine derivatives Metal hydroxides, O₂ 65–75°C, 8 hours Environmentally friendly, high yield Requires precursor synthesis
Alkylation 2,3-Dimethylpyrazine Alkyl halides, base 50–80°C, reflux Selective substitution Possible over-alkylation
Cyclocondensation Amino compounds + diketones Reflux, ethanol Variable Structural control Multi-step process
Catalytic coupling 2-Amino alcohols Manganese catalysts Reflux Green chemistry Catalyst availability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethyl-5-(pentan-2-yl)pyrazine, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis of pyrazine derivatives typically involves alkylation or nucleophilic substitution reactions. For example, introducing the pentan-2-yl group can be achieved via coupling reactions using palladium catalysts or Grignard reagents. Optimization includes adjusting solvent polarity (e.g., dichloromethane or ethyl acetate), temperature control (reflux conditions), and purification via normal-phase chromatography to isolate the target compound .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can resolve methyl and alkyl substituents. The pentan-2-yl group’s chiral center may require chiral shift reagents for stereochemical analysis.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (164.2474 g/mol, C10_{10}H16_{16}N2_2) and isotopic patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles, particularly for verifying substituent positions .

Q. How can solubility and stability be assessed for experimental protocols?

  • Methodology : Solubility tests in polar (water, ethanol) and non-polar solvents (hexane) guide solvent selection for reactions. Stability under varying pH and temperature is evaluated via HPLC monitoring over 24–72 hours. Accelerated degradation studies (e.g., 40°C/75% RH) identify decomposition pathways .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict the electronic and dynamic behavior of 2,3-Dimethyl-5-(pentan-2-yl)pyrazine?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular Dynamics (MD) simulations, as applied to pyrazine derivatives in a 24-mode Hamiltonian, model vibrational coupling and excited-state dynamics. These methods require software like Gaussian or MCTDH for wave packet propagation .

Q. What strategies resolve contradictions in crystallographic data, such as disordered alkyl chains?

  • Methodology : Use SHELXL’s PART and SUMP commands to model disorder. High-resolution data (<1.0 Å) and restraints (e.g., DFIX, ISOR) improve refinement. Comparative analysis with related structures (e.g., 2,3-Dimethyl-5-(2-methylbutyl)pyrazine) identifies common packing motifs .

Q. How can structural modifications enhance bioactivity while maintaining stability?

  • Methodology : Introduce functional groups (e.g., halogens, carboxamides) at the 5-position. For example, 2,3-dimethyl-5-(N-alkylcarbamoyl)pyrazine derivatives show antifungal activity. Structure-Activity Relationship (SAR) studies guide optimization, with purity validated via LC-MS .

Q. What role does the compound play in materials science, particularly in conductive or magnetic systems?

  • Methodology : Pyrazine ligands in coordination polymers (e.g., CrCl2_2(pyrazine)2_2) exhibit redox activity and magnetic coupling. Electrochemical assays (cyclic voltammetry) and SQUID magnetometry quantify conductivity (<103^{-3} S/cm) and ferrimagnetic ordering (<55 K) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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